2,3-Dichloro-4-(p-nitrophenoxy)phenol

Description

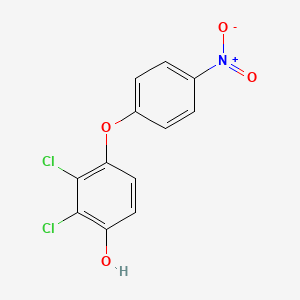

2,3-Dichloro-4-(p-nitrophenoxy)phenol is a halogenated phenolic compound featuring a para-nitrophenoxy substituent at the 4-position and chlorine atoms at the 2- and 3-positions of the aromatic ring.

Properties

Molecular Formula |

C12H7Cl2NO4 |

|---|---|

Molecular Weight |

300.09 g/mol |

IUPAC Name |

2,3-dichloro-4-(4-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H7Cl2NO4/c13-11-9(16)5-6-10(12(11)14)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H |

InChI Key |

RMLBILFNSAWUGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2)O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene)

- Structure : Differs in chloro-substitution pattern (2,4-dichloro vs. 2,3-dichloro) and lacks a hydroxyl group.

- Applications: A herbicide used to control broadleaf weeds. The nitrophenoxy group enhances electron-withdrawing effects, stabilizing the molecule in soil environments.

Ethacrynic Acid (2-[2,3-Dichloro-4-(2-methylenebutyryl)phenoxy]acetic Acid)

- Structure: Replaces the nitrophenoxy group with a methylenebutyryl moiety and adds an acetic acid side chain.

- Applications : Potent loop diuretic targeting renal ion transporters. The α,β-unsaturated ketone in the butyryl group enables covalent binding to thiol groups in proteins, enhancing pharmacological activity.

- Key Differences: The acetic acid side chain increases water solubility, while the nitrophenoxy group in the target compound may confer greater stability against metabolic degradation .

Tienilic Acid ([2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid)

- Structure: Substitutes the nitrophenoxy group with a thiophene carbonyl group.

- Applications : Formerly used as a uricosuric diuretic. The thiophene ring enhances π-π stacking interactions with biological targets but reduces electrophilicity compared to nitro groups.

Hydroxytriclabendazole (2,3-Dichloro-4-(6-chloro-2-methylsulfanyl-3H-benzimidazol-5-yloxy)phenol)

- Structure: Features a benzimidazole substituent instead of nitrophenoxy.

- Applications : Anthelmintic agent targeting liver flukes. The benzimidazole group enables interaction with parasitic β-tubulin.

Mechanistic Insights and Substituent Effects

- This contrasts with the electron-donating methylene groups in ethacrynic acid, which promote covalent binding .

- Hydrogen Bonding: The hydroxyl group in 2,3-Dichloro-4-(p-nitrophenoxy)phenol facilitates hydrogen bonding, improving solubility compared to nitrofen but reducing lipid membrane permeability relative to ethacrynic acid .

- Biological Targets: Nitrophenoxy derivatives may inhibit mitochondrial electron transport in pests (similar to nitrofen), while carboxylic acid-containing analogs (e.g., ethacrynic acid) target renal ion transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.